Disilanide

Description

Definitional and Nomenclatural Aspects of Disilanide Species

Disilanides are characterized by a silicon-silicon single bond where one of the silicon atoms bears a formal negative charge. This anionic character distinguishes them from neutral disilanes (Si₂H₆ and its derivatives) and other silicon-containing anions like silyl (B83357) anions (R₃Si⁻).

According to IUPAC nomenclature, anionic silicon species derived from silanes are generally named as silanides. A this compound, in its simplest form, can be considered as derived from disilane (B73854) (Si₂H₆). The anionic species Si₂H₅⁻ is named this compound. iupac.org Substituted disilanides are named based on the parent disilane structure with appropriate prefixes indicating the substituents and the suffix "-ide" to denote the anionic nature. The position of the negative charge can be indicated if necessary.

The basic structural unit of a this compound involves a Si-Si bond with one silicon atom carrying a negative charge. This negatively charged silicon atom is typically three-coordinate, analogous to a carbanion. semanticscholar.orgresearchgate.net

Related anionic silicon species include silyl anions (R₃Si⁻), which contain a single negatively charged silicon atom. Oligosilanides are more complex anions featuring longer silicon chains with one or more negative charges. Disilanides bridge the gap between simple silyl anions and more extended polysilanide systems. The presence of the Si-Si bond in disilanides introduces additional structural and electronic complexities compared to monosilyl anions.

The structure of disilanides can be influenced by counterions and coordinating ligands, often forming contact ion pairs (CIP) or solvent-separated ion pairs (SSIP). researchgate.net Crystal structure analysis of various disilanides has provided detailed information on bond lengths and angles within the anionic framework and their interactions with counterions. For example, the interaction between a potassium counterion and a this compound can involve coordination to phenyl groups or formation of planar central Si-K-Si-K rings in dimeric structures. d-nb.info

Historical Context and Evolution of this compound Research

The development of silanide (B1217022) chemistry, including disilanides, has significantly advanced organosilicon chemistry over several decades. semanticscholar.org Early work in silicon chemistry laid the foundation for understanding silicon-silicon bonds and the reactivity of silicon species. The generation of anionic silicon species, initially through methods like the cleavage of Si-Si bonds in polysilanes or reductive dehalogenation, paved the way for the study of silanides. semanticscholar.orgd-nb.info The introduction of functional groups into silanides represented a logical progression, allowing for broader synthetic applications. semanticscholar.org Research into disilanides specifically has evolved alongside the development of more sophisticated synthetic techniques and characterization methods, enabling the isolation and study of increasingly complex this compound structures.

Scope and Significance of Contemporary this compound Research

Contemporary research on disilanides is broad and actively explores their synthesis, reactivity, and potential applications. Disilanides are invaluable reagents for forming Si-Si bonds, offering advantages over traditional methods like Wurtz-type coupling, particularly for the synthesis of asymmetric di- and oligosilanes. mdpi.comsemanticscholar.org They are also utilized in the synthesis of transition-metal silyl complexes and silylated organic compounds. mdpi.com

Current research includes the synthesis of functionalized disilanides, such as those with amino or alkoxy substituents, to enable further chemical transformations. mdpi.comsemanticscholar.org Disilanides are employed as building blocks for the construction of cyclic and polycyclic silicon frameworks, including siladecalins and oligosiloxane-containing cages. osti.govacs.orgnih.govmdpi.com Their reactivity with various electrophiles, including main group and transition metal halides, is an active area of investigation, leading to the formation of novel silicon-containing compounds and complexes. mdpi.comnih.govfigshare.comnih.govacs.orgresearchgate.netresearchgate.net The use of disilanides in the synthesis of polysilane dendrimers also highlights their significance in constructing complex silicon architectures. mdpi.com

The study of disilanides contributes to a deeper understanding of anionic silicon species and their role in silicon-element bond formation, which is crucial for the development of new silicon-based materials and synthetic methodologies.

Selected Data on this compound Reactions and Products:

| Reactant this compound | Electrophile | Product Class | Notes | Source |

| Et₂NPh₂Si(Me₃Si)₂SiK·18-crown-6 | MgBr₂·Et₂O | Magnesium silanide | Transmetallation to moderate reactivity. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |

| Et₂NPh₂Si(Me₃Si)₂SiK·18-crown-6 | Cp₂ZrCl₂ | β-aminodisilanyl zirconocene (B1252598) chloride | Formation of heterocyclic compounds. semanticscholar.org | semanticscholar.org |

| Et₂NPh₂Si(Me₃Si)₂SiK·18-crown-6 | Cp₂HfCl₂ | β-aminodisilanyl hafnocene chloride | Formation of heterocyclic compounds. semanticscholar.org | semanticscholar.org |

| K[(MeO)₃Si]₂Si(SiMe₂)₂Si[(MeO)₃Si]₂K (8) | Metallocene dichlorides (M = Ti, Zr, Hf) | Heterocyclic compounds (9-11) | Accessible in good yields. figshare.comnih.govacs.orgresearchgate.net | figshare.comnih.govacs.orgresearchgate.net |

| 1,5-dioxacyclooctasilanyl-3,7-diide (7) | 1,2-dibromoethane | 3,7-dioxabicycle[3.3.0]octasilane (8) | Coupling of two silanide units. acs.orgnih.gov | acs.orgnih.gov |

| 1,5-dioxacyclooctasilanyl-3,7-diide (7) | 1,3-dichlorotetramethyldisiloxane (B1582481) | Dodecamethyl-1,5-bis(trimethylsilyl)-3,7,10-trioxa-octasilabicyclo[3.3.3]undecane (9) | Reaction with disiloxane (B77578). acs.orgnih.gov | acs.orgnih.gov |

| This compound 2 (containing 1,5-oligosiloxanylene unit) | GeCl₂·dioxane + PMe₃ | Germylene phosphane adduct | Formation of germylene. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| This compound 2 (containing 1,5-oligosiloxanylene unit) | SnCl₂ + PMe₃ | Stannylene phosphane adduct | Formation of stannylene. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| This compound 2 (containing 1,5-oligosiloxanylene unit) | SnCl₂ | Bicyclic tetrasilylated distannene (8) | Dimerization and rearrangement. mdpi.com | mdpi.com |

| Dipotassium (B57713) this compound K-23 | Chloro-functionalized dendrons | Double-core polysilane dendrimers | Construction of large dendritic structures. mdpi.com | mdpi.com |

Structure

2D Structure

3D Structure

Properties

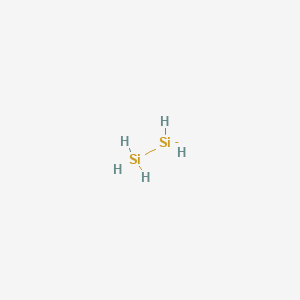

Molecular Formula |

H5Si2- |

|---|---|

Molecular Weight |

61.21 g/mol |

IUPAC Name |

silylsilanide |

InChI |

InChI=1S/H5Si2/c1-2/h1H2,2H3/q-1 |

InChI Key |

KUHFACXKEXLRAE-UHFFFAOYSA-N |

SMILES |

[SiH3][SiH2-] |

Canonical SMILES |

[SiH3][SiH2-] |

Origin of Product |

United States |

Synthetic Methodologies for Disilanide Species

Reductive Coupling Approaches

Reductive coupling methods are fundamental in the formation of silicon-silicon bonds. These approaches typically involve the reduction of silicon halides, leading to the coupling of silicon centers.

The Wurtz-type reaction, a classical method for forming carbon-carbon bonds, has been adapted for the synthesis of organosilicon compounds, including those with Si-Si bonds. This reaction involves the reductive coupling of a silicon halide with an active metal, typically sodium. The Wurtz-Fittig modification extends this reaction to the coupling of an aryl halide with an alkyl halide, and it has found application in the synthesis of organosilanes. wikipedia.orglscollege.ac.in

While direct synthesis of disilanide anions via a Wurtz-type reaction is not extensively documented, the reaction is a cornerstone for creating the foundational disilane (B73854) structure. The reaction generally proceeds by treating a halosilane with an alkali metal. For instance, the reaction of a triorganosilyl halide with sodium can lead to the formation of a hexaorganodisilane.

A generalized scheme for the Wurtz-type synthesis of a disilane is as follows:

2 R₃Si-X + 2 M → R₃Si-SiR₃ + 2 MX (where R is an organic substituent or hydrogen, X is a halogen, and M is an alkali metal)

The applicability of this reaction has been demonstrated in the synthesis of various organosilicon compounds, including silylated calixarenes and vinylsilanes. wikipedia.org The reaction works best when the halide reactants have different reactivities, which can be achieved by using halogens from different periods. wikipedia.org

| Reactants | Product | Metal | Notes |

| Aryl halide, Alkyl halide | Substituted aromatic compound | Sodium | Wurtz-Fittig Reaction. wikipedia.org |

| Tetraiodo calixarene, Me₃SiCl | Tetrakis- and tris-silylated calixarenes | Sodium | Wurtz-Fittig reaction in DME. nih.gov |

| p-Bromoanisole, Me₃SiCl | Anisole derivatives | Sodium | Model study for silylation. nih.gov |

| Silicon chlorides | Organo-substituted silanes | - | General application of the Wurtz reaction. acs.org |

This table summarizes examples of Wurtz-type reactions for the formation of Si-C and Si-Si bonds, which are foundational to disilane chemistry.

Beyond the classical Wurtz-type coupling, other reductive pathways can lead to the formation of disilanides or their precursors. A significant method involves the reductive cleavage of a pre-formed disilane with an alkali metal. This process generates silyl (B83357) anions, which can be precursors to or exist in equilibrium with this compound species.

The reaction of a disilane with an alkali metal, such as lithium, sodium, or potassium, in a suitable solvent like tetrahydrofuran (THF), can lead to the cleavage of the Si-Si bond and the formation of the corresponding silyl alkali metal compound. researchgate.netnih.gov For instance, the reductive cleavage of hexamethyldisilane with lithium metal yields trimethylsilyllithium.

(CH₃)₃Si-Si(CH₃)₃ + 2 Li → 2 (CH₃)₃SiLi

This approach is particularly relevant to the formation of disilanides when the starting disilane is appropriately substituted. The resulting silyl anions are potent nucleophiles and valuable reagents in organosilicon chemistry. The efficiency of this cleavage can be influenced by the nature of the substituents on the silicon atoms and the choice of the alkali metal and solvent.

Furthermore, metal hydrides like lithium hydride (LiH) have been shown to induce the reduction and disproportionation of chlorine-containing disilanes. researchgate.netnih.govnih.gov This process can lead to the formation of monosilanes and oligosilanes, and under certain conditions, may involve silyl anion intermediates.

| Disilane Reactant | Reducing Agent | Key Products/Intermediates | Reference |

| MeₙSi₂Cl₆₋ₙ | LiH | Monosilanes, Oligosilanes | researchgate.netnih.gov |

| Cl₂MeSi-SiMeCl₂ | LiCl | Monosilanes | nih.gov |

This table illustrates the cleavage of disilanes using various reducing agents, a key step in generating silyl anions.

Dehydrogenative Coupling Strategies of Silanes

Dehydrogenative coupling of silanes is an atom-economical method for forming Si-Si bonds, with the only byproduct being hydrogen gas. wikipedia.org This reaction is typically catalyzed by transition metal complexes and has been demonstrated for the synthesis of disilanes and polysilanes. wikipedia.orgunizar.es The general reaction involves the coupling of two hydrosilane molecules with the elimination of H₂.

n RSiH₃ → [RSiH]ₙ + n H₂

While this method primarily yields neutral disilanes and polysilanes, the in-situ generation of silylmetal intermediates during the catalytic cycle can be considered a pathway related to silyl anion formation. Catalysts based on earth-abundant metals such as manganese, iron, cobalt, copper, and zinc are being developed as sustainable alternatives to precious platinum-group metals. unizar.es

Various catalysts have been explored for this transformation, including:

Metallocene-based catalysts: Titanocene and related complexes are effective for the dehydrogenative coupling of primary silanes like phenylsilane. wikipedia.org

Other transition metal complexes: Nickel(I) complexes and Wilkinson's catalyst have also been shown to promote the dehydrogenative coupling of silanes. wikipedia.org

Main-group catalysts: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) can catalyze the dehydrogenative coupling of tertiary silanes. wikipedia.org

Alkali-metal catalysts: Group 1 metal hexamethyldisilazides [MN(SiMe₃)₂] (M= Li, Na, K) have been used as precatalysts for the cross-dehydrogenative coupling of hydrosilanes and amines to form silazanes, a related Si-N bond-forming reaction. sci-hub.se

| Catalyst Type | Example Catalyst | Substrate | Product | Reference |

| Metallocene | Cp₂Ti(OPh)₂ | Phenylsilane | Polysilane | wikipedia.org |

| Nickel Complex | [(dippe)Ni(μ-H)]₂ | Silanes | Disilanes/Polysilanes | wikipedia.org |

| Main-Group | B(C₆F₅)₃ | Tertiary silanes | Disilanes/Polysilanes | wikipedia.org |

| Earth-Abundant Metal | [Mn₂(CO)₁₀] | Tertiary silanes and primary alcohols | Alkoxysilanes | unizar.es |

| Cobalt Complex | Cobalt pincer complexes | Alkynylsilanes and hydrosilanes | Substituted alkynylsilanes | nih.gov |

This table provides an overview of various catalytic systems employed in the dehydrogenative coupling of silanes.

Disproportionation Reactions

Disproportionation reactions, where a single species is simultaneously oxidized and reduced, provide another route to silicon compounds that can be precursors to or involve this compound intermediates. In the context of silicon chemistry, this often involves the redistribution of substituents (e.g., hydrogen and halogens) on a silicon center.

Amines and their corresponding ammonium salts can induce the cleavage and disproportionation of polychlorodisilanes. acs.org Tertiary amines, in particular, are known to catalyze the disproportionation of chlorosilanes. google.comslideshare.net For example, trichlorosilane can undergo disproportionation in the presence of a tertiary amine catalyst to yield tetrachlorosilane and dichlorosilane. google.com

2 SiHCl₃ ⇌ SiCl₄ + SiH₂Cl₂

This reaction is thought to proceed through the formation of adducts between the amine and the chlorosilane. A detailed quantum-chemical study of the amine-induced disproportionation of perchlorinated silanes suggests that a dichlorosilylene amine adduct is a key intermediate. nih.gov This reactive intermediate can then participate in silicon-chain growth reactions. While the direct product is not a this compound, the redistribution of ligands on silicon is a crucial transformation in silicon chemistry. The reaction of trichlorosilane with amines can also lead to the formation of the tetradecachlorocyclohexasilane dianion. figshare.com

| Reactant | Catalyst/Inducer | Key Products | Notes |

| Trichlorosilane | Tertiary amine | Tetrachlorosilane, Dichlorosilane | Catalyzed disproportionation. google.comslideshare.net |

| Perchlorinated silanes | Amine | neo-Si₅Cl₁₂ | Involves a dichlorosilylene amine adduct intermediate. nih.gov |

| Polychlorodisilanes | Amines/Ammonium salts | Cleavage and disproportionation products | General reactivity. acs.org |

This table highlights examples of amine-induced disproportionation reactions in silicon chemistry.

Similar to amines, chloride ions can also induce the disproportionation of disilanes. Alkali and alkaline earth metal chlorides can specifically induce the disproportionation of highly chlorinated disilanes. researchgate.netnih.gov For instance, the reaction of Cl₂MeSi-SiMeCl₂ with LiCl can lead to cleavage and the formation of monosilanes. nih.gov The mechanism is believed to involve the formation of a pentacoordinate siliconate intermediate through the attachment of a chloride ion to one of the silicon centers, which subsequently undergoes Si-Si bond cleavage. researchgate.net

This chloride-induced disproportionation is a key reaction in the recycling of direct process residues from the industrial production of methylchloromonosilanes, aiming to convert disilanes back into valuable monosilanes. researchgate.netnih.govnih.gov

| Reactant | Inducer | Key Products | Application |

| Highly chlorinated disilanes | Alkali/Alkaline earth chlorides | Monosilanes | Recycling of direct process residue. researchgate.netnih.gov |

| Cl₂MeSi-SiMeCl₂ | LiCl | Monosilanes | Disilane cleavage. nih.gov |

This table summarizes chloride-induced disproportionation reactions of disilanes.

Salt Metathesis Reactions in this compound Synthesis

Salt metathesis, a cornerstone of inorganic and organometallic synthesis, provides a versatile and widely employed strategy for the formation of silicon-silicon bonds and the generation of this compound species. This method relies on the reaction between a silyl nucleophile, typically a silyl anion, and a suitable electrophile, leading to the formation of a new Si-Si bond and a salt byproduct. The driving force for these reactions is often the formation of a thermodynamically stable salt, such as an alkali metal halide.

Reactions with Organometallic Reagents

Organometallic reagents, particularly organolithium and Grignard reagents, are instrumental in the synthesis of disilanides through salt metathesis. These highly reactive species can act as potent nucleophiles or as precursors to silyl anions. The reaction of organometallic reagents with halodisilanes or the in-situ generation of silyl anions followed by coupling are common strategies.

For instance, the reductive cleavage of a Si-Si bond in a hexalkyldisilane with an alkali metal in the presence of a coordinating solvent can generate a silyl anion. This anion can then react with a chlorosilane in a salt metathesis reaction to form a new disilane. While this is a common route to substituted disilanes, the direct synthesis of a this compound salt often involves the deprotonation of a hydrodisilane or the reduction of a halodisilane.

A prevalent method involves the reaction of a chlorosilane with an organolithium or Grignard reagent. While these reactions are broadly used for Si-C bond formation, under specific conditions or with particular substrates, they can lead to the formation of Si-Si bonds and this compound precursors. For example, the coupling of two silyl groups can be achieved through the reaction of a silyl halide with an alkali metal, which proceeds via a silyl anion intermediate.

| Reactants | Reagent | Product | Reaction Type |

| R₃Si-SiR₂Cl | R'Li | R₃Si-SiR₂R' | Nucleophilic Substitution |

| R₃SiH | BuLi | R₃SiLi | Deprotonation |

| R₃SiCl | Mg | R₃SiMgCl | Grignard Formation |

| 2 R₃SiCl | 2 Na | R₃Si-SiR₃ | Wurtz-type Coupling |

This table provides illustrative examples of reactions involving organometallic reagents that are foundational to this compound synthesis.

Reactions with Metal Halides

The reaction of silyl anions with metal halides is a direct and efficient method for the synthesis of a wide array of silyl-metal compounds, including those that can be considered as this compound derivatives or can be precursors to them. In this context, a pre-formed silyl anion, typically as an alkali metal salt, is reacted with a metal halide. The metathesis reaction results in the formation of a new silicon-metal bond and an alkali metal halide salt.

This strategy is particularly useful for introducing a variety of metal fragments to a disilyl framework. The choice of metal halide can range from main group elements to transition metals, allowing for the synthesis of disilanides with diverse electronic and structural properties. The reaction is typically carried out in a suitable aprotic solvent to prevent the quenching of the highly reactive silyl anion.

The generation of the initial silyl anion is a critical step and can be achieved through methods such as the reduction of a disilane with an alkali metal or the deprotonation of a hydrosilane. Once formed, this nucleophilic silyl species readily displaces a halide from a metal center.

| Silyl Anion | Metal Halide | Product | Byproduct |

| K⁺[Si(SiMe₃)₃]⁻ | Me₃SnCl | (Me₃Si)₃Si-SnMe₃ | KCl |

| Li⁺[SiPh₃]⁻ | GeCl₄ | Ph₃Si-GeCl₃ | LiCl |

| Na⁺[SiH₃]⁻ | PH₂Cl | H₃Si-PH₂ | NaCl |

This table illustrates the versatility of using metal halides to synthesize compounds with silicon-element bonds, a key reaction type in the broader context of this compound chemistry.

Specialized Synthetic Routes for Substituted Disilanides

Beyond the general salt metathesis reactions, a number of specialized synthetic routes have been developed to access substituted disilanides with specific functionalities and substitution patterns. These methods often provide greater control over the molecular architecture and allow for the introduction of chemical handles for further transformations.

Synthesis of Alpha, Omega-Disilanides

Alpha, omega-disilanides are a unique class of dianionic organosilicon compounds where two silyl anion centers are separated by a linking organic or inorganic spacer. The synthesis of these species presents a unique challenge in controlling the double deprotonation or reduction at the terminal silicon atoms.

A notable synthetic route to α,ω-bis(potassiosilyl)alkanes involves the reaction of α,ω-bis(tris(trimethylsilyl)silyl)alkanes with potassium tert-butoxide in the presence of 18-crown-6 ether in dimethoxyethane (DME) researchgate.net. The bulky tris(trimethylsilyl)silyl groups at the termini of the alkane chain are crucial for the success of this reaction. The reaction proceeds via the cleavage of a Si-SiMe₃ bond, facilitated by the alkoxide, to generate the desired dianionic species. The crown ether is essential for sequestering the potassium cations, which enhances the nucleophilicity of the alkoxide and stabilizes the resulting silyl anion.

The length of the alkane chain linker can be varied, allowing for the synthesis of a homologous series of α,ω-disilanides. These dianionic species are valuable precursors for the synthesis of silicon-containing polymers and macrocycles through subsequent reactions with difunctional electrophiles.

| Precursor | Reagents | Product |

| (Me₃Si)₃Si(CH₂)nSi(SiMe₃)₃ | t-BuOK, 18-crown-6 | [K(18-crown-6)]₂[(Me₃Si)₂Si(CH₂)nSi(SiMe₃)₂] |

This table summarizes the synthesis of α,ω-bis(potassiosilyl)alkanes, a key class of alpha, omega-disilanides. researchgate.net

Formation of Functionalized Disilanides

The introduction of functional groups onto a this compound framework is crucial for tuning its chemical and physical properties and for its use as a building block in more complex structures. Functionalized disilanides can be prepared by quenching a this compound anion with a suitable electrophile. This approach allows for the installation of a wide range of functional groups.

The synthesis of the parent this compound anion is the first step, which can be achieved through the methods described previously, such as the reduction of a halodisilane or the deprotonation of a hydrodisilane. The resulting silyl anion is a powerful nucleophile that can react with a variety of electrophiles.

For example, quenching a this compound with an alkyl halide will result in the formation of an alkyl-substituted disilane. Reaction with a chlorosilane can extend the silicon backbone, while reaction with carbon dioxide followed by an acidic workup can introduce a carboxylic acid group. The choice of electrophile is vast, providing access to a diverse library of functionalized disilanes derived from this compound intermediates.

| This compound Anion | Electrophile | Product |

| [R₃Si-SiR₂]⁻ | R'X (Alkyl Halide) | R₃Si-SiR₂R' |

| [R₃Si-SiR₂]⁻ | ClSiR'₃ | R₃Si-SiR₂-SiR'₃ |

| [R₃Si-SiR₂]⁻ | CO₂ then H₃O⁺ | R₃Si-SiR₂COOH |

| [R₃Si-SiR₂]⁻ | Epoxide | R₃Si-SiR₂CH₂CH₂OH |

This table provides examples of the synthesis of functionalized disilanes via the reaction of a this compound anion with various electrophiles.

Preparation in Non-Coordinating Solvent Systems

The preparation of disilanides in non-coordinating solvent systems, such as hydrocarbons, presents a significant synthetic challenge due to the high polarity of the silyl anion and the tendency of organoalkali metal compounds to aggregate in such media. However, the use of non-coordinating solvents is desirable in certain applications to avoid solvent coordination to the metal center, which can influence reactivity.

The synthesis of alkali metal silyl anions in non-coordinating solvents often requires the use of sterically demanding silyl groups and/or the presence of a co-ligand that can break up the aggregates of the organometallic base. For example, the deprotonation of a bulky hydrosilane with a lithium alkyl in a hydrocarbon solvent can be facilitated by the addition of a chelating diamine like N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA coordinates to the lithium cation, increasing the basicity of the alkyl anion and stabilizing the resulting silyl lithium species in the non-polar medium.

Another approach involves the direct reaction of a finely divided alkali metal with a halosilane in a hydrocarbon solvent. This heterogeneous reaction can be slow and may require elevated temperatures or sonication to promote the reaction at the metal surface. The resulting alkali metal silylanide may precipitate from the non-coordinating solvent, allowing for its isolation. The success of these methods is highly dependent on the nature of the substituents on the silicon atoms, with bulky groups generally favoring the formation and stabilization of the silyl anion in non-polar environments.

| Precursor | Reagent | Solvent | Additive | Product |

| (t-Bu)₃SiH | n-BuLi | Hexane | TMEDA | [(t-Bu)₃Si]Li |

| Ph₃SiCl | K (sand) | Toluene | None | [Ph₃Si]K |

This table illustrates strategies for the synthesis of silyl anions, precursors to disilanides, in non-coordinating solvent systems.

Precursor Chemistry in Diselenide Synthesis

The synthesis of diselenide compounds is fundamentally reliant on the careful selection of appropriate precursors. These precursor molecules provide the essential selenium atoms and the organic or inorganic framework to which they are bonded. The nature of the precursor significantly influences the reaction pathways, yields, and the structural and electronic properties of the final diselenide product. A variety of precursors are employed in synthetic chemistry, ranging from elemental selenium to complex organoselenium reagents.

A common and straightforward approach to synthesizing symmetrical diselenides involves the use of elemental selenium in conjunction with a reducing agent and an alkyl or aryl halide. ajrconline.org For instance, the reaction of elemental selenium with sodium borohydride in an appropriate solvent generates sodium hydrogen selenide or sodium selenide, which can then react with alkyl or aryl halides in a nucleophilic displacement reaction to form the desired diselenide. ajrconline.org

Another important class of precursors is aryl halides. In the presence of a suitable catalyst, such as a copper-based metal-organic framework (MOF-199), aryl halides can react with elemental selenium to produce a variety of diselenides in good to excellent yields. rsc.orgrsc.org This method is advantageous due to its efficiency and the ability to synthesize a range of symmetrical disulfides and diselenides. rsc.orgrsc.org

More complex diselenides, such as di(selenophen-3-yl)diselenides, can be synthesized from 1-bromobutadiynes. nih.gov This method is notable for its ability to selectively form complex selenium heterocycles from relatively simple starting materials. nih.gov The reaction proceeds via the in-situ generation of a selenide nucleophile that reacts with the butadiyne backbone. nih.gov

In the synthesis of inorganic nanomaterials, such as metal selenide nanocrystals, disodium diselenide (Na₂Se₂) has been utilized as an effective selenium precursor. researchgate.net It can act as an anionic exchange precursor or a direct source of selenium for the formation of metal selenide nanoparticles. researchgate.net The synthesis of Na₂Se₂ itself involves the reduction of elemental selenium.

The reactivity and choice of precursor are critical in directing the outcome of the synthesis. For example, in the synthesis of di(selenophen-3-yl)diselenides, replacing an aryl group on the precursor with a more electron-withdrawing ester group leads to the formation of a different class of compounds, 3-methylene-3H-1,2-diselenoles, under the same reaction conditions. nih.gov

Below are interactive data tables summarizing key precursors and their applications in diselenide synthesis based on research findings.

Table 1: Common Precursors for Symmetrical Diselenide Synthesis

| Precursor System | Reactants | Product Type | Reference |

| Elemental Selenium / Sodium Borohydride | Alkyl/Aryl Halide | Symmetrical Dialkyl/Diaryl Diselenides | ajrconline.org |

| Elemental Selenium / MOF-199 Catalyst | Aryl Halide | Symmetrical Diaryl Diselenides | rsc.org |

| Sodium Hydride / Elemental Selenium | Alkylating Agent | Dialkyl Diselenides | scribd.com |

Table 2: Precursors for Complex and Inorganic Diselenide Species

| Precursor | Reactant | Product Type | Reference |

| 1-Bromobutadiynes | In-situ generated Selenide | Di(selenophen-3-yl)diselenides | nih.gov |

| Disodium Diselenide (Na₂Se₂) | Metal Nanoparticles | Metal Selenide Nanoparticles | researchgate.net |

| Glycosyl Selenocyanates | Symmetrical Diselenides | Unsymmetrical Glycosyl Diselenides |

Reactivity and Reaction Mechanisms of Disilanide Species

Nucleophilic Reactivity of Disilanide Anions

This compound anions function as potent nucleophiles due to the presence of a formal negative charge on a silicon atom, which is capable of donating an electron pair to form new bonds. researchgate.netmasterorganicchemistry.com This nucleophilic character dictates their interactions with electron-deficient species.

Reactions with Electrophiles

This compound anions readily react with a variety of electrophiles. This fundamental reactivity allows for the construction of new Si-C, Si-H, and other Si-element bonds. For instance, disilanides can participate in substitution reactions with alkyl halides, similar to the alkylation of other anionic species like acetylide anions. libretexts.org The silicon atom bearing the negative charge attacks the electrophilic center, displacing a leaving group.

Reactions with silicon electrophiles are particularly relevant, enabling the extension or modification of oligosilane chains. rsc.org For example, the reaction of a this compound with a chlorosilane can lead to the formation of a longer oligosilane. researchgate.net

Silyl (B83357) Group Exchange Processes

Silyl group exchange is a common phenomenon in the chemistry of silylated species, often facilitated by the presence of anionic silicon centers or strong bases. rsc.org Disilanides can participate in such exchange processes, where silyl groups are transferred between silicon atoms. This can occur intramolecularly or intermolecularly and is influenced by factors such as the nature of the substituents on silicon and the reaction conditions. researchgate.net This process can be a key step in the rearrangement or redistribution of silyl moieties within a molecule. rsc.org

Formation of Organometallic and Heterocyclic Systems

The nucleophilic nature of this compound anions makes them valuable building blocks for the construction of more complex molecular architectures, including organometallic complexes and cyclic silicon-containing compounds.

Reactions with Main Group Element Halides

This compound anions react with halides of main group elements, leading to the formation of bonds between silicon and the main group element. libretexts.orglibretexts.org This reactivity can be utilized to synthesize a variety of compounds incorporating Si-Group 13, Si-Group 14, or Si-Group 15 bonds, among others. For example, reactions with main group element halides can result in substitution products where the halide is replaced by the this compound moiety. researchgate.net In certain cases, these reactions can also be pathways to the formation of rings containing both silicon and main group elements. researchgate.net

Reactions with Transition Metal Precursors

Disilanides are known to react with transition metal precursors, often metal halides, to form transition metal complexes featuring silicon-metal bonds. rsc.orgnsf.govmdpi.com These reactions can lead to the coordination of the this compound anion to the metal center, forming stable organometallic compounds. The nature of the transition metal and the ligands present can influence the resulting complex structure and reactivity. diva-portal.org The formation of silyl-lanthanide complexes from the reaction of disilanides with lanthanide diiodides has also been reported. acs.orgacs.org These reactions highlight the ability of disilanides to act as ligands in coordination chemistry.

Cyclization Pathways

This compound species can undergo cyclization reactions, leading to the formation of silicon-containing rings. This can occur through intramolecular reactions where a this compound anion attacks an electrophilic site within the same molecule. rsc.orgresearchgate.net Reductive cyclization pathways involving silicon anions, which can be related to this compound chemistry, have also been explored for the synthesis of cyclic oligosilanes. acs.org The propensity for cyclization is influenced by the molecular structure of the precursor and the reaction conditions, and it provides a route to access various ring sizes and architectures in silicon chemistry. researchgate.netcapes.gov.br

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Disilane (B73854) | 2723788 |

| Chlorotrimethylsilane | 6996 |

| Potassium tert-butoxide | 13900 |

| Trimethylsilyl (B98337) group | - |

| Tris(trimethylsilyl)silylpotassium | - |

| Dimethylphenylfluorosilane | - |

| Pentamethylfluorodisilane | - |

| 1,4-difluorooetamethyltetrasilane | - |

| 1,2-dichlorotetramethyldisilane (B129461) | - |

| Lithium this compound | - |

| Lanthanide diiodides | - |

| Tris(trimethylsilyl)methoxysilane | - |

| Bis[tris(trimethylsilyl)silyl]ytterbium·3THF | - |

| Tris(trimethylsilyl)silane | 166837 |

| Tetrakis(trimethylsilyl)silane | 183508 |

| 1-(chloromethyl)silatrane | - |

| Tris(2-hydroxyethyl)amine | 160559 |

| [(MeO)3Si]3SiK | - |

| [(MeO)3Si]3SiTiClCp2 | - |

| [(MeO)3Si]3SiZrClCp2 | - |

| [(MeO)3Si]3SiHfClCp2 | - |

| [(MeO)3Si]3SiTiCp2 | - |

| K[(MeO)3Si]2Si(SiMe2)2Si[(MeO)3Si]2K | - |

| [(Me3Si)3Si]2Zn | - |

| [(Me3Si)3Si]2Zn·(bipy) | - |

| (Me3Si)3SiZnCl·(TMEDA) | - |

| K[{Me2Si(Me3Si)2Si}2ZnCl] | - |

| [K(18-crown-6)][BnSeSe] | - |

| [K(18-crown-6)][BnSS] | - |

| [K(18-crown-6][BnSSe] | - |

| [K(18-crown-6][BnSeS] | - |

| PPh3 | 1236 |

| S=PPh3 | - |

| Se=PPh3 | - |

| Dithiothreitol (DTT) | 446094 |

| BnBr | 7464 |

| KSBn | - |

| KSeBn | - |

| CN- | 319 |

| Benzyl thiolate | - |

| Benzyl selenolate | - |

| 18-crown-6 | 3618 |

| [K(18-crown-6)][BnSS] (1) | - |

| [K(18-crown-6)][BnSeSe] (2) | - |

| [K(18-crown-6][BnSSe] (3) | - |

| [K(18-crown-6][BnSeS] (4) | - |

| [L2Se2]2+ | - |

| FeCl3 | 24385 |

| ZnX2 (X = Cl, Br, I) | - |

| CdI2 | 24827 |

| HgI2 | 27572 |

| PdCl2 | 24288 |

| PtCl2 | 24571 |

| LSeX2 (X = Cl, Br) | - |

| L = 1,3-dibutylbenzimidazol-2-ylidene | - |

| L' = 1,3-dinpropylbenzimidazol-2-ylidene | - |

| L'' = 1,3-diipropylbenzimidazol-2-ylidene | - |

| [(LSe)2CuBr] | - |

| [(LSe)2(CuI)2] | - |

| [(LSe)2ZnX2] | - |

| SOCl2 | 24810 |

| Br2 | 24874 |

| I2 | 24823 |

| [(Me3Si)3E]‒ (E = Si, Ge) | - |

| (Me3Si)3ECH2Si(OCH2CH2)3N | - |

| XCH2Si(OR)3 (X = Cl, I; R=Me, Et) | - |

| XCH2Si(OCH2CH2)3N (X = Cl, Br) | - |

| Methylphenylsilylmethylsilatrane | - |

| Methylphenyl(silatranylmethylsilanol | - |

| [(p-FC6H4)3Ge]2O | - |

| [(p-F3CC6H4)3Ge]2O | - |

| cyclo-[(p-F3CC6H4)2GeO]4 | - |

| [β-(tert-butoxy)disilanyl]lithium | - |

| (tert-butoxy)oligosilanes | - |

| Tris(silyl)silanide | - |

| Tris(trimethoxysilyl)silanide | - |

| BH3⋅SMe2 complex | - |

| [(R3Si)3SiBH3M (M=alkali metal; R=H, (3), R=MeO) | - |

| LiI | 156052 |

| YbI2·2THF | - |

| SmI2·2THF | - |

| [K(Me3Si)2SiSiMe2]2O | - |

| Cp*2EuIISiH3K(THF)2 | - |

| (Me3Si)3SiLi | - |

| (Me3SiMe2Si)3SiLi | - |

| Tetrakis(dimethylphenylsilyl)silane | - |

| Tetrakis(pentamethyldisilanyl)silane | - |

| 1,1-bis(trimethylsilyl)octamethylcyclopentasilane | - |

| Hexadecamethylspiro chemrxiv.orgchemrxiv.orgnonasilane | - |

| KOtBu | 13900 |

| KC8 | - |

| (Me3Si)3SiK | - |

| PhMe2SiF | - |

| Me3SiMe2SiF | - |

| AlCl3 | 24011 |

| Me11Si6X (X = Cl or Br) | - |

| SiAd | - |

| Cl2SiMe2 | 10494 |

| Cl3SiMe | 6379 |

| Linear hexasilanes | - |

| Cyclohexasilane | - |

| Cyclopentasilane | - |

| 1,4-disilatranyl-1,4-disilanide | - |

Dimerization and Rearrangement Processes

Disilanides can be involved in reactions that lead to the formation of dimeric species or undergo intramolecular rearrangements, often involving silyl group migration.

This compound-Mediated Dimerization Reactions

While direct dimerization of this compound dianions to form tetrasilane tetraanions is less commonly discussed, disilanides can serve as precursors to other reactive species that undergo dimerization. For instance, the reaction of a 1,5-oligosilanylene diide (a type of this compound) with SnCl₂ in the absence of a donating Lewis base can lead to the formation of a transient cyclic disilylated stannylene. This stannylene intermediate is proposed to undergo dimerization to form an exocyclic distannene, which subsequently rearranges. iupac.org This highlights how this compound species can initiate reaction pathways that feature dimerization as a key step in the formation of new cyclic or polycyclic main group element compounds.

Intramolecular Silyl Shift Mechanisms

Intramolecular silyl shifts are significant rearrangement pathways in organosilicon chemistry, and species related to disilanides, such as silanide (B1217022) anions, can be involved in such processes. For example, an intramolecular nucleophilic attack of a silanide moiety onto a neighboring phenyl group, followed by a 1,4-proton shift, has been observed to lead to the formation of silole allylic anions. This type of rearrangement involves the migration of a silyl group and highlights the lability of silyl moieties in anionic silicon species. The formation of allylic anions from silanides can occur via silyl group exchange processes. Computational studies can provide support for the proposed mechanisms involving silyl shifts in these rearrangements. iupac.org

This compound Participation in Stereoselective Transformations

This compound species can play a role in controlling the stereochemical outcome of reactions, influencing both relative stereochemistry and potentially participating in epimerization processes.

Control of Relative Stereochemistry

The coupling of disilanides with halosilanes has been demonstrated as a synthetic approach for constructing complex silicon-containing ring systems, such as functionalized siladecalins. This method offers advantages in controlling the relative stereochemistry at the ring fusion. The ability to influence the relative spatial arrangement of substituents during the formation of new Si-Si bonds is a crucial aspect of this compound reactivity in synthesis. In some cases, reactions involving disilanides can lead to mixtures of cis and trans diastereomers, indicating that the reaction pathway can be influenced to favor specific relative configurations. The control of relative stereochemistry in oligosilanes is less explored compared to carbon systems, making studies involving disilanides particularly insightful.

Epimerization Mechanisms

Epimerization, the interconversion of diastereomers at one chiral center, can occur in systems involving silicon. While specific detailed mechanisms for this compound-mediated epimerization are subjects of ongoing research, studies on related silicon systems provide insights. For instance, the epimerization of a cis-siladecalin isomer to the thermodynamically more stable trans-isomer has been hypothesized to proceed via a pentavalent silicon intermediate. This suggests that hypercoordinate silicon species could be involved in epimerization pathways relevant to this compound chemistry. General epimerization processes often involve the reversible deprotonation and reprotonation at a stereogenic center or other mechanistic pathways that allow for the inversion of configuration.

Coordination Chemistry of Disilanide Species

Alkali Metal and Alkaline Earth Metal Disilanide Complexes

Alkali metal and alkaline earth metal complexes incorporating this compound units have been synthesized and characterized, revealing varied structural motifs influenced by the ligand design and associated anions. Studies involving disila-bridged podands and crown ethers demonstrate the ability of these ligands to chelate alkali and alkaline earth metal cations. For instance, disila-bridged podands can form stable complexes with alkali and alkaline earth metals, exhibiting structural diversity depending on the specific ligand and salt used. nih.gov Equimolar reactions of disila-bridged podands like 8,9-disila-EO5 and 11,12-disila-EO7 with various salts have yielded stable complexes. nih.gov Examples include alkaline earth metal complexes such as [Ca(8,9-disila-EO5)(OTf)₂], [Sr(8,9-disila-EO5)I₂], [Sr(11,12-disila-EO7)I]I, and [Ba(11,12-disila-EO7)OTf₂]. nih.gov These complexes have been characterized by techniques like single-crystal X-ray diffraction. nih.gov

Hybrid disila-crown ethers, such as 1,2-disila researchgate.netcrown-4, 1,2-disila acs.orgcrown-5, and 1,2-disila mdpi.comcrown-6, have also been employed to form stable complexes with alkali metals like Li⁺, Na⁺, and K⁺, characterized by X-ray diffraction. nih.gov The complexation ability of these hybrid ligands towards alkaline earth metals like Mg, Ca, Sr, and Ba has also been studied, showing the formation of stable complexes even with strongly coordinating anions like Br⁻ or I⁻, highlighting the good coordination ability of these disila-containing crown ethers. rsc.org DFT calculations have indicated that the complexation ability of 1,2-disila acs.orgcrown-5 towards magnesium bromide is considerably higher compared to the analogous acs.orgcrown-5. rsc.org

In some cases, the reaction of alkali metal salts with disila-bridged ligands can lead to the formation of dinuclear species, where the metal ions are coordinated within a disilane-bearing framework. nih.gov The coordination environment around the metal center in these complexes is influenced by the ligand structure and the presence of solvent molecules or other anions.

Here is a table summarizing some examples of alkali and alkaline earth metal this compound or disila-ligated complexes:

| Metal Ion | Ligand Type | Example Complex | Characterization Method | Source |

|---|---|---|---|---|

| Ca²⁺ | 8,9-disila-EO5 | [Ca(8,9-disila-EO5)(OTf)₂] | X-ray Diffraction | nih.gov |

| Sr²⁺ | 8,9-disila-EO5 | [Sr(8,9-disila-EO5)I₂] | X-ray Diffraction | nih.gov |

| Sr²⁺ | 11,12-disila-EO7 | [Sr(11,12-disila-EO7)I]I | X-ray Diffraction | nih.gov |

| Ba²⁺ | 11,12-disila-EO7 | [Ba(11,12-disila-EO7)OTf₂] | X-ray Diffraction | nih.gov |

| Li⁺, Na⁺, K⁺ | Hybrid disila-crown ethers | e.g., [Li(1,2-disila researchgate.netcrown-4)]⁺ | X-ray Diffraction, DFT | nih.gov |

| Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺ | Hybrid disila-crown ethers | e.g., [M(1,2-disila-[3n]crown-n)]²⁺ (n=5, 6) | X-ray Diffraction, DFT | rsc.org |

Transition Metal this compound Complexes

The coordination chemistry of this compound species with transition metals is an active area of research, exploring various ligand designs and coordination modes.

Ligand Design and Coordination Modes of Disilanides

This compound ligands can coordinate to transition metals through the negatively charged silicon atoms, acting as σ-donors. The coordination mode can be influenced by the structure of the this compound ligand, including the substituents on the silicon atoms and the presence of additional donor atoms within the ligand backbone. Ligand design plays a crucial role in stabilizing transition metal complexes and influencing their properties. researchgate.net

While silylenes (divalent silicon compounds) are known to act as ligands to transition metals with robust σ-donor characteristics, disilanides, as anionic species, offer different coordination possibilities. rsc.org The this compound unit can potentially coordinate terminally to a metal center or bridge multiple metal centers. The specific coordination mode (e.g., η¹-Si, η²-Si₂ bridging) depends on the metal, its oxidation state, and the steric and electronic properties of the this compound ligand.

Research on transition metal complexes with silyl (B83357) ligands, including those with Si-Si bonds, provides insights into the potential coordination modes of disilanides. For example, studies on group 4 metal complexes with tris(trimethylsilyl)silyl ligands show varying outcomes depending on the metal, highlighting the influence of the metal center on the resulting complex structure. acs.org The nature of the metal-silicon bonding in these complexes can range from more covalent (in early transition metals) to more ionic (in f-block metals). researchgate.net

Intramolecular Donor Atom Effects on Coordination

The incorporation of intramolecular donor atoms within the this compound ligand backbone can significantly influence the coordination behavior and stability of transition metal complexes. These additional donor atoms can chelate to the metal center, providing enhanced stability through the chelate effect and potentially altering the coordination geometry and preventing solvent coordination. libretexts.org

Coordination of Disilanides with Lanthanide Elements

The coordination chemistry of this compound species with lanthanide elements, particularly in their +2 oxidation state, has been explored, revealing interesting structural and bonding characteristics. Lanthanide complexes with silyl ligands, including oligosilanyl dianions which can be considered precursors or related to disilanides, represent a developing research area. acs.org, nih.gov

Reactions of lanthanide diiodides (LnI₂, Ln = Yb, Eu, Sm) with oligosilanyl dianions or silyl potassium compounds have yielded neutral lanthanide complexes with σ-bonded silyl ligands. acs.org, nih.gov These complexes can exhibit varying coordination numbers and structures, often involving coordination of solvent molecules like THF. acs.org, nih.gov The bonding between the lanthanide center and the silicon atom in these complexes has been characterized as having significant ionic character, although weaker π-components can also be present, particularly with certain f-block metals like uranium. acs.org, researchgate.net

The incorporation of donor atoms into the oligosilanyl ligand backbone has proven effective in influencing the coordination environment of lanthanide ions. For example, using an α,ω-oligosilanylene diide containing a disiloxane (B77578) unit as a ligand for Ln(II) has shown coordination to both the silanide (B1217022) atoms and the oxygen atom, reducing the reliance on solvent coordination. nih.gov This intramolecular coordination by the oxygen atom, even though the siloxane oxygen is considered a weakly basic site, is attributed to the strong Lewis acidity of the lanthanide ions. nih.gov

Structural studies using techniques like single-crystal X-ray diffraction provide detailed information about the coordination geometry and bond lengths in these lanthanide this compound complexes. acs.org, nih.gov, nih.gov For instance, Si-Ln bond lengths and the coordination environment around the lanthanide center can be determined, offering insights into the nature of the metal-ligand interaction. acs.org, nih.gov

Here is a table summarizing some examples of lanthanide complexes with silyl or oligosilanyl ligands relevant to this compound coordination:

| Lanthanide Ion | Ligand Type | Example Complex | Coordination Environment | Bonding Character | Source |

|---|---|---|---|---|---|

| Yb(II), Eu(II), Sm(II) | 1,4-oligosilanyl dianion | ({Me₂Si(Me₃Si)₂Si}₂)Ln·(THF)₄ | Ln coordinated by two silyl groups and four THF molecules | Primarily ionic | acs.org, nih.gov |

| Yb(II), Eu(II), Sm(II) | (Me₃Si)₃Si⁻ | ({Me₃Si}₃Si)₂Ln·(THF)₃ | Ln coordinated by two silyl groups and three THF molecules | Primarily ionic | acs.org, nih.gov |

| Yb(II), Sm(II) | α,ω-disilanide with siloxane unit | [Ln(Si(SiMe₃)₂SiMe₂O)₂] coordinated by O and THF | Ln coordinated by silanide Si, siloxane O, and THF | Not specified | nih.gov, nih.gov |

| Y(III), La(III), Ce(III), Pr(III), Sm(III), Tb(III), Dy(III), Er(III) | Oligosilanylene diide with siloxane unit | [(DME)₄·K][(DME)·RE(Cl)₂{Si(SiMe₃)₂SiMe₂}₂O] | RE coordinated by silanide Si, siloxane O, Cl, and DME | Not specified | acs.org |

Adduct Formation with Lewis Acids and Bases

This compound species, being anionic with negatively charged silicon atoms, can act as Lewis bases, capable of donating electron density to Lewis acids. Conversely, silyl compounds, including those containing Si-Si bonds, can exhibit Lewis acidity, particularly at silicon centers with electronegative substituents or higher coordination numbers, allowing them to form adducts with Lewis bases.

While direct examples of this compound anions forming adducts with typical Lewis acids (like BF₃, AlCl₃) are not explicitly detailed in the provided results, the principle of anionic silicon species acting as Lewis bases is consistent with their electronic structure. The reaction of a this compound with a Lewis acidic metal center, as seen in the coordination chemistry discussed above, can be viewed as a form of Lewis acid-base interaction, where the metal ion acts as the Lewis acid and the this compound as the Lewis base.

Studies on related systems, such as the reaction of an oligosilanylene diide with MgBr₂, resulting in a magnesium compound, illustrate the interaction of anionic silicon species with metal halides acting as Lewis acids. nih.gov

Conversely, neutral silyl compounds can act as Lewis acids. Silicon centers can expand their coordination sphere beyond the typical tetrahedral arrangement, forming hypercoordinate species by accepting electron pairs from Lewis bases. acs.org Examples include the formation of adducts between silanes and Lewis bases like THF, pyridine (B92270) derivatives, or phosphines, leading to complexes with pentacoordinate or hexacoordinate silicon centers. nih.gov, mdpi.com The electrophilicity at the silicon center in certain silane (B1218182) complexes allows for the formation of stable Lewis base adducts. nih.gov The formation of these adducts can stabilize otherwise reactive silyl species. mdpi.com

The interaction between silyl compounds and Lewis acids or bases is influenced by the electronic and steric properties of the silicon center and the interacting species. The concept of Lewis acidity and basicity is fundamental to understanding the diverse reactivity of silicon compounds, including those containing Si-Si bonds. wikipedia.org

Spectroscopic Characterization Techniques for Disilanide Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that allows for the identification and structural elucidation of disilanide compounds by probing the magnetic properties of specific atomic nuclei.

¹H NMR Spectroscopy for this compound Characterization

¹H NMR spectroscopy is routinely used to characterize the organic substituents attached to the silicon atoms in this compound compounds. The chemical shifts, multiplicities, and coupling constants of proton signals provide detailed information about the nature and symmetry of these organic groups, such as methyl (Me), isopropyl (iPr), ethyl (Et), and phenyl (Ph) groups. For instance, in the ¹H NMR spectrum of compound 4, signals were observed at 0.46 ppm for SiMe₂ and 0.35 ppm for SiMe₃ groups nih.gov. Another example shows signals for phenyl protons between 7.71-7.74 ppm and 7.15-7.24 ppm, alongside signals for ethyl and trimethylsilyl (B98337) protons in a β-amino-substituted this compound wikipedia.org. The ¹H NMR spectra of ytterbium complexes with silyl (B83357) ligands display expected ligand signals, although broadened lines can indicate dynamic coordination-decoordination behavior nih.gov. In some cases, ¹H NMR can also be used to determine the solvent content in a sample, such as the DME content in a metallacyclosilane wikipedia.orgnih.gov.

¹³C NMR Spectroscopy for this compound Characterization

Similar to ¹H NMR, ¹³C NMR spectroscopy is vital for characterizing the carbon atoms within the organic substituents of this compound species. The chemical shifts of carbon signals are sensitive to the electronic environment and bonding within the molecule. For example, in compound 4, ¹³C NMR signals were observed at 6.3 ppm for SiMe₂ and 3.9 ppm for SiMe₃ groups nih.gov. Another β-amino-substituted this compound showed ¹³C signals corresponding to phenyl, ethyl, and trimethylsilyl carbons at various shifts, including 140.3, 136.0, 129.4, 127.9 ppm for phenyl, 41.7 and 14.8 ppm for ethyl, and 3.8 ppm for trimethylsilyl groups wikipedia.org. The ¹³C NMR spectra can also reveal the presence of impurities or side products, as indicated by small signals in close proximity to the main signals nih.gov.

²⁹Si NMR Spectroscopy for this compound Characterization

²⁹Si NMR spectroscopy is particularly informative for this compound compounds as it directly probes the silicon atoms, including the anionic silicon centers. Due to the low natural abundance of the ²⁹Si isotope (4.7%) and potentially long relaxation times, techniques like INEPT or DEPT pulse sequences are often employed to enhance signal sensitivity sigmaaldrich.comwikipedia.orgchem960.com. The majority of ²⁹Si NMR shifts for silicon(IV) compounds fall within the range of +50 to -200 ppm, but divalent silicon compounds can exhibit shifts outside this range wikipedia.org. The ²⁹Si NMR chemical shift is a sensitive indicator of the silicon atom's electronic environment, coordination number, and the nature of attached substituents.

The ²⁹Si NMR chemical shifts of this compound species are significantly influenced by their coordination environment and the electronegativity of substituents. An upfield shift (more negative ppm value) is generally observed with increasing electron density on the silicon atom, which is characteristic of silanide (B1217022) centers. For instance, potassium silanides often resonate at very high fields. Potassium oligosilanide 2a shows a ²⁹Si NMR signal at -194.4 ppm for the anionic silicon (SiK) sigmaaldrich.com. Similarly, a silanide atom in a magnesium oligosilanyl compound was observed at -166.7 ppm.

Coordination to metal centers also significantly impacts ²⁹Si chemical shifts. The ²⁹Si NMR spectrum of a yttrium complex showed a signal at -161.6 ppm for the ligating silicon atoms, with a ¹JSi–Y coupling constant of 38 Hz, indicating a highly polar Si–Y interaction. In contrast, a more covalent Si–In interaction resulted in a downfield-shifted central silicon resonance at -131.8 ppm. Pentacoordinate silicon atoms in carbamoyloxydisilanes exhibit an upfield shift of approximately 60 ppm compared to tetracoordinate silicon compounds with a similar core structure.

The nature of substituents also plays a crucial role. Trimethylsilyl groups (SiMe₃) typically resonate in a relatively narrow range, often around -9 to -11 ppm nih.govwikipedia.orgsigmaaldrich.com. SiPh₂NEt₂ groups have been observed around +2 to +5 ppm wikipedia.org. The ²⁹Si NMR chemical shift of SiMe₂O units can vary depending on the ring size and strain in cyclic compounds nih.gov. For example, a disiloxane (B77578) unit in a cyclic compound resonated at 20.9 ppm, which was downfield shifted compared to acyclic counterparts (13.4 ppm) nih.gov.

The correlation between ²⁹Si NMR chemical shifts and the electronic and structural properties of silicon compounds has been studied, with approaches like group electronegativity being used to predict shifts. The degree of covalent charge transfer and the number of available bonding orbitals per ligand also influence the chemical shift.

Solid-state ²⁹Si NMR, particularly Magic Angle Spinning (MAS) NMR, is valuable for characterizing this compound species in the solid state, providing information about their molecular structure and dynamics when in solution-state NMR is not feasible or to complement solution studies wikipedia.org. This technique can reveal structural details and coordination environments that may differ between the solid and solution phases. For example, solid-state ²⁹Si NMR has been used to study carbamoyloxydisilanes, showing that higher coordination at the silicon atom observed in the solid state is sometimes only partially retained in solution. Solid-state ²⁹Si NMR can also differentiate between various silicon species and their connectivity in solid materials.

Temperature-dependent NMR studies can provide insights into dynamic processes occurring in this compound species, such as conformational changes or fluxional behavior in solution. While direct examples for disilanides were not extensively found, temperature-dependent NMR has been applied to related compounds like diselenides to study rotation around the Se-Se bond and the sampling of twisted conformers at higher temperatures, which affects chemical shifts. This approach could similarly be applied to disilanides to investigate dynamic processes involving the silicon centers or attached ligands, which might manifest as changes in peak shapes or chemical shifts with temperature. Broadened lines observed in ¹H NMR spectra of some this compound complexes suggest dynamic behavior that could be further investigated with variable-temperature NMR nih.gov.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the structural properties of crystalline materials. It provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and atomic positions. malvernpanalytical.comuhu-ciqso.escarleton.edu

Single-Crystal X-ray Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a primary method for obtaining precise atomic-level structures of crystalline compounds. uhu-ciqso.escarleton.edufzu.czuib.no This technique is particularly valuable for this compound species as it can definitively confirm the presence of the Si-Si bond and the arrangement of substituents around it, as well as the coordination environment of associated cations. uhu-ciqso.esfzu.cz

For SC-XRD, a single crystal of sufficient size and quality is required. uhu-ciqso.escarleton.edufzu.cz The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded. carleton.edufzu.cz The intensities and positions of the diffracted spots are then used to generate a three-dimensional electron density map, from which the positions of atoms and thus the molecular structure can be determined. fzu.cz

Studies on this compound-containing compounds have utilized single-crystal XRD to characterize their molecular structures in the solid state. For example, single-crystal XRD analysis has been used to determine the molecular structure of a 1,5-dioxacyclooctasilanyl-3,7-diide derivative, providing insights into its cyclic structure and Si-O-Si angle. acs.org Another study employed single-crystal X-ray crystallography to characterize bulky bis(alkyl)- and bis(silyl)-substituted polysilanes, including those derived from this compound precursors, confirming their molecular structures. researchgate.net The technique has also been applied to characterize heterocyclic compounds formed from the reaction of a this compound with metallocene dichlorides, revealing changes in bond lengths and angles upon formation of Si-M bonds. nih.gov

SC-XRD provides essential structural parameters such as bond lengths and angles. For instance, in polysilane dendrimers, inner Si-Si distances ranging from 236–240 pm and some inner Si-Si-Si angles ranging from 108 up to 129° have been observed, indicating potential steric interactions. mdpi.com In a calcacyclosilane complex characterized by single-crystal XRD, Si-Si distances of 2.359(1) and 2.348(1) Å were found, suggesting a non-strained structure, while the Si-Ca-Si angle was determined to be 98.26(3)°. semanticscholar.org

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD), also known as X-ray Powder Diffraction (XRPD), is used to analyze polycrystalline materials, such as powders or small crystals. malvernpanalytical.comcreative-biostructure.com Unlike SC-XRD, which provides detailed single-molecule structures, PXRD yields a diffraction pattern characteristic of the bulk crystalline phases present in the sample. malvernpanalytical.comcreative-biostructure.com This technique is valuable for identifying the crystalline phases in a sample by comparing the obtained diffraction pattern to reference databases. malvernpanalytical.comcreative-biostructure.comrms-foundation.ch

PXRD is a standard technique for qualitative and quantitative phase analysis of crystalline materials. rms-foundation.chmdpi.com It can identify different crystalline phases, including polymorphs, which are chemically similar but structurally different forms of a substance. creative-biostructure.comrms-foundation.ch The relative intensities of the diffraction peaks from different phases can be used to determine the composition of a multiphase mixture. malvernpanalytical.commdpi.com

While the search results specifically mention PXRD for phase identification of various materials like ceramics, metals, and pharmaceuticals, direct examples of its application solely for the phase identification of this compound species were not prominently found within the provided snippets. However, the principle of PXRD makes it applicable for confirming the crystalline phase purity of synthesized this compound compounds or identifying the presence of different crystalline forms if they exist. malvernpanalytical.comcreative-biostructure.comrms-foundation.ch

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing information about the functional groups present and the bonding environment. acs.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength or wavenumber. nih.gov Specific functional groups and bonds within a molecule absorb infrared light at characteristic frequencies, resulting in a unique vibrational spectrum. nih.gov

FTIR spectroscopy has been used in the characterization of various silicon-containing compounds. For instance, FTIR spectroscopy was employed in the structural characterization of 1-isothiocyanatosilatrane. researchgate.net It was also used to study the photodegradation process and assess anti-fingerprinting properties in thin films, where vibrational modes of chalcogenide bonds were displayed in the FTIR spectrum. researchgate.net

While the search results mention FTIR in the context of characterizing silicon compounds and other materials, specific detailed research findings on the characteristic FTIR signals directly attributable solely to the this compound functional group ([Si2] unit with negative charge) were not explicitly detailed in the provided snippets. However, FTIR would be expected to show vibrational modes associated with Si-Si bonds and the bonds between silicon and its substituents in this compound species.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. acs.orgramanlife.com It measures the inelastic scattering of light by molecules, which is related to the changes in polarizability during molecular vibrations. ramanlife.com Raman spectroscopy is often more sensitive to symmetric vibrations and can be particularly useful for studying Si-Si bonds, which are typically strong Raman scatterers. acs.orgramanlife.com

Raman spectra have been recorded for silicon-containing compounds. For example, Raman spectroscopy was used to study the vibrational properties of disilanes. acs.org It was also employed in conjunction with quantum chemical calculations to analyze polysilane dendrimers. mdpi.com Raman spectroscopy has been used to investigate cyclohexasilanes, with evidence of twist-boat conformers observed by solid-state Raman spectroscopy. osti.gov

Similar to FTIR, while Raman spectroscopy is a valuable tool for studying Si-Si bonds and has been applied to various silicon compounds, specific detailed research findings on characteristic Raman shifts directly attributable solely to the this compound functional group were not explicitly provided in the search results. However, Raman spectroscopy would be expected to show distinct peaks corresponding to the Si-Si stretching modes within the this compound core and vibrations of the attached substituents.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, involves the study of electronic transitions within molecules upon absorption of ultraviolet or visible light. msu.eduslideshare.netazooptics.com This technique provides information about the electronic structure and can be used to identify chromophores (groups that absorb light) and assess conjugation. msu.eduazooptics.com

UV-Vis spectra typically show absorption bands corresponding to the promotion of electrons from lower-energy molecular orbitals to higher-energy ones (e.g., σ→σ, n→σ, π→π, n→π transitions). slideshare.netazooptics.comvscht.cz The wavelength of maximum absorption (λmax) and the intensity of the absorption provide insights into the electronic environment. azooptics.com

Studies on silicon-containing compounds have utilized UV-Vis spectroscopy. For instance, UV/Vis spectra of novel 1,2-dilithiodisilanes have shown distinct absorption bands. researchgate.net UV-Vis spectroscopy was also used to characterize methoxylated oligosilyl group 4 metallocenes, including heterocyclic compounds formed from a this compound precursor. nih.gov The UV absorption properties of oligosilanylene dianions containing a disiloxane unit were studied, and their absorption maxima were found to be red-shifted compared to a parent compound. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of UV and visible light by a sample technologynetworks.comwikipedia.org. This method is influenced by the sample's composition and can provide insights into the identity and concentration of compounds technologynetworks.com. UV-Vis spectroscopy is particularly useful for studying compounds that contain chromophores, which are structural features that absorb light in the UV-Vis region wikipedia.org. In the context of silicon chemistry, UV-Vis spectroscopy has been utilized to study the degree of conjugation along the Si-Si bond in hypercoordinated oligosilanes, including those related to disilanides acs.orgresearchgate.net. The absorption patterns observed in UV-Vis spectra can reveal information about the electronic transitions within the this compound species, potentially indicating the presence of delocalized electrons or specific bonding arrangements.

Interactive Table: UV-Vis Spectroscopy Basics

| Technique | Measures | Information Provided | Suitability for Disilanides |

| UV-Vis Spectroscopy | Absorption or transmission of UV/Visible light | Compound identity, concentration, electronic transitions, conjugation | Useful for studying Si-Si bond conjugation and electronic structure, especially if chromophores are present. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a sample acs.orgresearchgate.netacs.orgresearchgate.netresearchgate.net. It is commonly employed to establish the identity of synthesized compounds acs.orgresearchgate.netacs.orgresearchgate.netresearchgate.net.

Liquid Injection Field Desorption Ionization Mass Spectrometry (LIFDI-MS) is a soft ionization technique particularly well-suited for the analysis of highly air-sensitive and reactive compounds, including organometallic species researchgate.netlinden-cms.denih.govwikipedia.orgnih.gov. Unlike some other ionization methods, LIFDI minimizes fragmentation, typically yielding intact molecular ions or simple adduct ions linden-cms.dewikipedia.orgnih.gov. This is advantageous for characterizing fragile or reactive molecules like disilanides, where excessive fragmentation could obscure information about the intact species. LIFDI allows for sample introduction under inert conditions, preventing degradation of sensitive samples by atmospheric oxygen and water linden-cms.denih.govnih.gov. Research has specifically investigated silyl substituted silyl anions using LIFDI-MS, highlighting its applicability to anionic silicon species researchgate.net. Negative-ion LIFDI can also be applied to sensitive anionic compounds nih.gov. The technique involves applying a high electric field to an emitter, leading to the ionization of the analyte linden-cms.dewikipedia.org.

Interactive Table: LIFDI-MS Characteristics

| Technique | Ionization Method | Sample Types | Key Advantage for Sensitive Compounds | Typical Ions Observed |

| LIFDI-MS | Soft ionization (Field Desorption) | Polar and non-polar, volatile and non-volatile, reactive and inert samples in various states; Organometallic compounds, sterically hindered samples, anionic compounds | Sample deposition under inert conditions | Intact molecular ions (M+•), adduct ions ([M+H]+, [M+alkali]+), intact anions (A-) or [M-H]- for anionic compounds |

Other Advanced Spectroscopic and Analytical Methods

Beyond UV-Vis and Mass Spectrometry, other advanced techniques offer complementary information for the comprehensive characterization of this compound species.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that probes the top approximately 10 nm of a solid material cea.frmicro.org.auwikipedia.orgcarleton.edueag.com. XPS provides information about the elemental composition, as well as the chemical state (e.g., oxidation state and chemical bonding environment) of the detected elements cea.frmicro.org.auwikipedia.orgcarleton.edueag.com. By measuring the binding energies of core-level electrons ejected upon irradiation with X-rays, XPS can identify the elements present and determine how they are bonded to other atoms wikipedia.orgeag.com. This is particularly valuable for understanding the bonding environment of silicon atoms in disilanides and identifying any surface contamination or reaction products. XPS can be used to study chemical processes occurring on surfaces and can be combined with sputter depth profiling to analyze thin films wikipedia.orgeag.com.

Interactive Table: XPS Capabilities

| Technique | Analyzes | Information Provided | Sampling Depth |

| XPS | Solid surfaces | Elemental composition, chemical state (oxidation state, bonding), relative elemental abundance | Approximately 10 nm |

Electron Energy-Loss Spectroscopy (EELS) is a technique typically coupled with Transmission Electron Microscopy (TEM) or Scanning Transmission Electron Microscopy (STEM) eels.infodectris.commeasurlabs.com. EELS analyzes the energy lost by electrons as they pass through a thin sample, providing detailed information about the sample's elemental composition, chemical bonding, oxidation states, and electronic properties dectris.commeasurlabs.com. EELS is particularly effective for analyzing lighter elements wikipedia.org. By examining the core-loss region of the EELS spectrum, specific elements can be identified and their local elemental composition quantified dectris.com. The low-loss region can provide insights into electronic properties such as band gaps and plasmon resonances dectris.com. EELS can distinguish between different forms of an element based on their energy-loss fingerprints wikipedia.org. For this compound species, EELS could potentially provide nanoscale information about the bonding environment of silicon atoms and other constituent elements, especially in thin film or solid samples suitable for TEM/STEM analysis.

Interactive Table: EELS Information

| Technique | Typically Coupled With | Information Provided | Spatial Resolution |

| EELS | TEM or STEM | Elemental composition, chemical bonding, oxidation states, electronic properties (band gap, plasmons) | Nanoscale |

Theoretical and Computational Studies on Disilanide Species

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure and properties of molecules and solids. wikipedia.org DFT has become a standard tool in computational chemistry due to its balance of accuracy and computational efficiency, allowing for the study of relatively large molecular systems. aps.org Its application to disilanides enables a detailed understanding of their fundamental properties.

Elucidation of Electronic Structure and Bonding Characteristics

DFT calculations are extensively employed to probe the electronic structure and bonding within disilanide species. These studies aim to understand the distribution of electron density, the nature of the silicon-silicon bond, and the interactions between silicon atoms and substituents or counterions. DFT can provide insights into the degree of negative charge localization on the silicon atoms in the this compound moiety and how this is influenced by the surrounding chemical environment. researchgate.net The accuracy of DFT in describing chemical bonding in molecules has significantly improved with the development of more accurate exchange-correlation functionals. github.io

Studies utilizing DFT can reveal details about bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecular geometry and flexibility of disilanides. orientjchem.org Analysis of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides information about the electronic frontier and potential reactivity sites within the this compound species. nih.gov For instance, the energy gap between HOMO and LUMO can be related to chemical reactivity and kinetic stability. nih.gov

Prediction of Spectroscopic Parameters

Computational methods, including DFT, are valuable for predicting spectroscopic parameters of disilanides, which can aid in the interpretation of experimental data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy. arxiv.org

NMR Spectroscopy: DFT calculations can predict NMR chemical shifts (e.g., 29Si and 13C NMR) and coupling constants. Comparing calculated and experimental NMR parameters can help confirm proposed molecular structures and understand the electronic environment around specific nuclei in disilanides. d-nb.inforsc.org

Vibrational Spectroscopy (IR, Raman): DFT can compute vibrational frequencies and intensities, providing theoretical IR and Raman spectra. researchgate.netmdpi.com These calculated spectra can be compared to experimental data to assist in assigning observed vibrational modes and understanding the molecular vibrations of this compound species. orientjchem.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectra. researchgate.net This helps in understanding the electronic transitions occurring in disilanides.

Computational prediction of spectroscopic parameters serves as a powerful complement to experimental characterization, especially for novel or unstable this compound compounds.

Investigation of Reaction Pathways and Transition States

DFT is a key tool for studying the mechanisms of reactions involving disilanides. By calculating the energies of reactants, products, intermediates, and transition states, computational studies can map out reaction pathways and determine activation barriers. ims.ac.jp This provides insights into the feasibility and selectivity of different reaction channels.